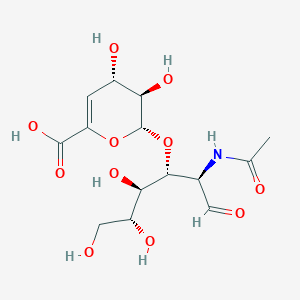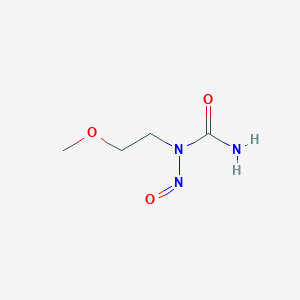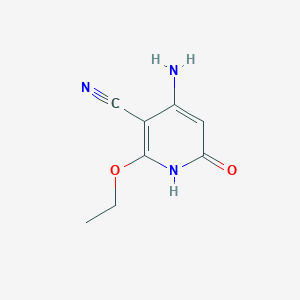
5-Fluoro-2-hydrazinylpyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluoropyrimidine derivatives, including compounds related to 5-Fluoro-2-hydrazinylpyrimidine, often involves complex chemical procedures. For instance, the synthesis of novel dimeric fluoropyrimidine molecules and their metabolic patterns in biological systems have been extensively studied, demonstrating the intricate processes involved in creating these compounds and their precursors (Gasparini et al., 1994).
Molecular Structure Analysis
The molecular structure of fluoropyrimidines and their derivatives, including 5-Fluoro-2-hydrazinylpyrimidine, is critical in determining their chemical behavior and potential applications. Studies on the crystal and molecular structure of related fluoropyrimidine compounds provide insights into their structural properties and potential for interaction with biological targets (Harris & MacIntyre, 1964).
Chemical Reactions and Properties
Fluoropyrimidines undergo various chemical reactions that define their properties and uses. For example, the synthesis of fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines explores their antitubercular activity, demonstrating the chemical versatility of these compounds and their potential therapeutic applications (Verbitskiy et al., 2016).
Physical Properties Analysis
The physical properties of 5-Fluoro-2-hydrazinylpyrimidine and related compounds, such as solubility, melting point, and stability, are essential for their handling and application in various fields. Research on the synthesis and properties of novel fluoropyrimidines contributes to understanding these aspects and optimizing their use (Zhang et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, potential for substitution reactions, and interaction with biological molecules, are crucial for the application of 5-Fluoro-2-hydrazinylpyrimidine in medicinal chemistry and other areas. Studies exploring the synthesis and evaluation of antitubercular activity of fluorinated pyrimidines shed light on these chemical properties and their implications for drug design and synthesis (Verbitskiy et al., 2016).
Wissenschaftliche Forschungsanwendungen
Noninvasive Studies in Oncology : Fluoropyrimidines, including 5-Fluoro-2-hydrazinylpyrimidine, provide insights into drug action and metabolism, aiding in individualized chemotherapy strategies (Wolf, Presant, & Waluch, 2003).
Pharmacokinetics and Clinical Utility : Understanding the pharmacokinetics and enzyme distribution of fluoropyrimidines enhances their clinical utility in cancer treatment (Myers, Diasio, Eliot, & Chabner, 1976).
Cytotoxicity in Cancer Therapy : DNA nanoscaffolds incorporating fluoropyrimidines show increased cytotoxicity and apoptosis in colorectal cancer cells, highlighting their potential in cancer treatment (Jorge et al., 2018).
Predictive Pharmacologic Testing : Genetic factors related to 5-fluorouracil metabolism in the fluoropyrimidine pathway may predict outcomes in patients receiving chemotherapy for metastatic gastric cancer (Ichikawa, 2006).
HBV Infection Treatment : Certain fluoropyrimidine derivatives show potent inhibition of hepatitis B virus DNA replication, suggesting their potential in treating human HBV infections (Doong, Tsai, Schinazi, Liotta, & Cheng, 1991).
Enhancing Antitumor Effect : Modifications in fluoropyrimidine metabolism can prolong drug presence in tumors, potentially enhancing antitumor effects (Adams et al., 1999).
Safety and Toxicity in Chemotherapy : Individualizing fluoropyrimidine chemotherapy based on enzyme activity can improve patient safety and reduce toxicity (Meulendijks, Cats, Beijnen, & Schellens, 2016).
Detection and Assay Techniques : Techniques like 19F-NMR spectroscopy are used to detect fluorinated nucleotides, aiding in understanding the chemotherapy mechanism of fluoropyrimidines (Lutz & Hull, 1999).
New Cancer Treatment Strategies : Novel cytotoxic derivatives of pyrimidine and pyrazolopyrimidne, related to fluoropyrimidines, show potential in colon cancer treatment due to their apoptotic effects (Ragab et al., 2020).
Safety And Hazards
The safety data sheet for a related compound, 5-Fluoro-2-hydroxypyridine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Fluorinated pyrimidines, such as 5-FU, are widely used in cancer treatment . The use of fluorinated drugs continues to expand rapidly, partly due to new developments in fluorine chemistry and increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution . This suggests potential future directions for the study and application of 5-Fluoro-2-hydrazinylpyrimidine.
Eigenschaften
IUPAC Name |
(5-fluoropyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEDYDITEBFPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydrazinylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)

![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)




![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)

